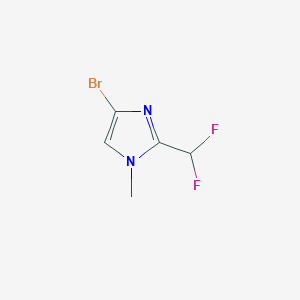

4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole

CAS No.: 2248358-20-3

Cat. No.: VC7163460

Molecular Formula: C5H5BrF2N2

Molecular Weight: 211.01

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2248358-20-3 |

|---|---|

| Molecular Formula | C5H5BrF2N2 |

| Molecular Weight | 211.01 |

| IUPAC Name | 4-bromo-2-(difluoromethyl)-1-methylimidazole |

| Standard InChI | InChI=1S/C5H5BrF2N2/c1-10-2-3(6)9-5(10)4(7)8/h2,4H,1H3 |

| Standard InChI Key | NMXQDEJVWRBVHC-UHFFFAOYSA-N |

| SMILES | CN1C=C(N=C1C(F)F)Br |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The IUPAC name for this compound is 4-bromo-2-(difluoromethyl)-1-methylimidazole, reflecting its substitution pattern on the five-membered aromatic ring . Its molecular formula, , confirms the presence of bromine and fluorine atoms, which significantly influence its reactivity and stability. The compound is also known by synonyms such as MFCD33542369 and AT40885, as registered in PubChem .

Structural Characterization

The SMILES notation CN1C=C(N=C1C(F)F)Br provides a simplified representation of its structure, highlighting the methyl group (CH) at position 1, the difluoromethyl group (CFH) at position 2, and the bromine atom at position 4 . The InChIKey NMXQDEJVWRBVHC-UHFFFAOYSA-N serves as a unique identifier for its 3D conformation, which has been computationally modeled to predict intermolecular interactions .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 211.01 g/mol | |

| XLogP3-AA | 1.7 | |

| Topological Polar Surface Area | 17.8 Ų | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bond Count | 1 |

The XLogP3-AA value of 1.7 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media . This property is critical for its potential applications in drug delivery systems.

Synthesis and Manufacturing

Optimization Challenges

Physicochemical Properties

Stability and Reactivity

The compound’s stability under ambient conditions is inferred from its GHS07 classification, which mandates storage at room temperature away from moisture . The presence of bromine enhances its susceptibility to nucleophilic aromatic substitution, making it a candidate for further derivatization in drug discovery .

Applications in Pharmaceutical and Agrochemistry

Drug Discovery

Imidazole derivatives are renowned for their bioactivity, particularly as kinase inhibitors and antimicrobial agents. The difluoromethyl group in this compound may enhance metabolic stability by resisting oxidative degradation, a common issue in drug development .

Agricultural Chemistry

Brominated imidazoles have shown promise as herbicides due to their ability to disrupt plant enzymatic pathways. The electron-deficient aromatic ring in this compound could interact with biological targets such as acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .

Future Directions

Synthetic Methodology

Developing flow chemistry techniques could enhance the scalability and safety of its synthesis, particularly during bromination steps. Catalytic systems that minimize halogen waste are also a priority.

Biological Screening

Collaborative efforts with pharmaceutical companies are needed to evaluate its efficacy against targets like EGFR kinases or bacterial efflux pumps. Structure-activity relationship (SAR) studies could optimize its pharmacokinetic profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume